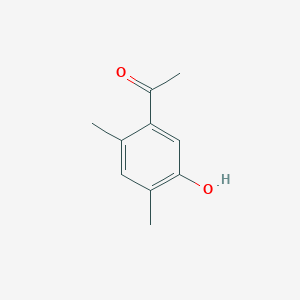

1-(5-Hydroxy-2,4-dimethylphenyl)ethanone

Description

Contextualization of Arylethanones in Organic Chemistry and Chemical Research

Arylethanones, and more broadly aryl ketones, are fundamental structures in organic chemistry. They serve as crucial intermediates in a multitude of synthetic pathways, allowing for the construction of more complex molecules. The ketone functional group is a site of rich reactivity, participating in nucleophilic additions, reductions, and alpha-functionalization reactions. Acetophenone (B1666503), the simplest arylethanone, is a precursor to various resins and fragrances. wikipedia.org Substituted acetophenones are significant as they are precursors in the synthesis of various heterocyclic compounds like pyrazoles and chalcones. wisdomlib.org Their chemical nature and reactivity make them ideal synthons for multicomponent reactions, leading to the preparation of natural product analogs and pharmaceuticals. researchgate.net

Significance of Hydroxylated Aromatic Ketones in Chemical Synthesis and Theoretical Studies

The presence of a hydroxyl group on the aromatic ring of a ketone, as seen in 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone, introduces a new layer of chemical complexity and utility. Hydroxylated aromatic ketones are key synthons in the preparation of a wide array of biologically active compounds and natural products. acgpubs.org The interplay between the electron-donating hydroxyl group and the electron-withdrawing acetyl group influences the reactivity of the aromatic ring and the carbonyl group. This electronic interaction is a subject of interest in theoretical studies, as it affects the molecule's spectroscopic properties and reaction mechanisms. Furthermore, the hydroxyl group can participate in hydrogen bonding, which can influence the molecule's physical properties and its interactions with other molecules.

Historical Overview of Research Pertaining to Substituted Phenolic Ketones

The study of phenolic compounds has a rich history, dating back to the 19th century with the isolation of phenol (B47542) itself. The development of reactions to synthesize substituted phenols and their derivatives has been a continuous area of research. A key historical reaction for the synthesis of hydroxyaryl ketones is the Fries rearrangement, discovered by German chemist Karl Theophil Fries. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. rasayanjournal.co.in The ability to control the ortho and para selectivity of this rearrangement has been a significant area of investigation, allowing for the targeted synthesis of specific isomers. rasayanjournal.co.in The ongoing interest in phenolic ketones is driven by their diverse applications, including their use as intermediates in the pharmaceutical and fragrance industries. wikipedia.org

Rationale for a Dedicated and Comprehensive Investigation of this compound

A focused investigation into this compound is warranted due to the unique substitution pattern on its aromatic ring. The presence and specific placement of two methyl groups and a hydroxyl group are expected to impart distinct chemical and physical properties compared to simpler hydroxyacetophenones. The steric hindrance and electronic effects of the methyl groups can influence the reactivity of both the carbonyl and hydroxyl functionalities, as well as the aromatic ring itself. Understanding these effects can provide valuable insights into the structure-activity relationships of polysubstituted phenolic ketones. Moreover, given the wide range of biological activities observed in substituted acetophenones, including antimicrobial and anti-inflammatory properties, a thorough investigation of this particular compound could reveal novel applications. nih.govnih.gov

Below is a data table of the fundamental properties of this compound:

| Property | Value |

| CAS Number | 103323-25-7 |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| SMILES Code | CC(C1=CC(O)=C(C)C=C1C)=O |

Current Gaps and Future Opportunities in the Research Landscape of this compound

Despite its interesting structure, a survey of the scientific literature reveals a significant lack of specific research focused on this compound. While general synthetic methods for hydroxylated aromatic ketones are well-established, detailed studies on the optimal synthesis and characterization of this particular compound are scarce. There is a notable absence of published spectroscopic data (such as detailed NMR, IR, and mass spectrometry analysis) and in-depth theoretical studies on its electronic structure and reactivity.

This information gap presents numerous opportunities for future research. A systematic investigation into its synthesis, perhaps via a regioselective Fries rearrangement of 2,4-dimethylphenyl acetate (B1210297), would be a valuable contribution. Detailed spectroscopic and crystallographic analysis would provide a foundational understanding of its molecular structure. Furthermore, computational studies could elucidate the electronic and steric effects of the substituents on its chemical behavior. Finally, exploring the biological activity of this compound in various assays could uncover potential applications in medicinal chemistry or materials science, areas where substituted acetophenones have already shown considerable promise. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(5-hydroxy-2,4-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H12O2/c1-6-4-7(2)10(12)5-9(6)8(3)11/h4-5,12H,1-3H3 |

InChI Key |

XRIBYFOVMSSZLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanism Studies for 1 5 Hydroxy 2,4 Dimethylphenyl Ethanone

Retrosynthetic Analysis of the 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection involves the bond between the aromatic ring and the acetyl group. This leads to two main synthetic strategies: electrophilic aromatic substitution on a pre-existing 2,4-dimethylphenol (B51704) or a rearrangement reaction of a corresponding phenyl ester.

One logical disconnection is the carbon-carbon bond of the ketone, suggesting a Friedel-Crafts acylation or a related reaction. This approach identifies 2,4-dimethylphenol as a key precursor and an acetylating agent (such as acetyl chloride or acetic anhydride) as the source of the ethanone (B97240) moiety.

Alternatively, a functional group interconversion approach points towards the Fries rearrangement. In this pathway, the target molecule is derived from the corresponding ester, 2,4-dimethylphenyl acetate (B1210297). This ester can be synthesized from 2,4-dimethylphenol and an acetylating agent.

A third disconnection strategy involves the formation of the aromatic ring itself, potentially from acyclic precursors, though this is generally a more complex and less common approach for this type of molecule. The most direct and industrially viable routes typically start with the readily available 2,4-dimethylphenol.

Classical Synthetic Routes to Phenolic Ethanones Relevant to this compound

Several classical methods are widely employed for the synthesis of phenolic ethanones and are directly applicable to the preparation of this compound.

Friedel-Crafts Acylation Strategies on Substituted Phenols

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. researchgate.netnih.gov This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. researchgate.net For the synthesis of this compound, 2,4-dimethylphenol would be the substrate.

The reaction mechanism commences with the activation of the acylating agent (e.g., acetyl chloride) by the Lewis acid (e.g., aluminum chloride) to form a highly electrophilic acylium ion. nih.gov This acylium ion then attacks the electron-rich aromatic ring of 2,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the phenol (B47542) ring are crucial in determining the regioselectivity of the acylation. The hydroxyl group is a strong activating group and an ortho-, para-director, as are the methyl groups. In 2,4-dimethylphenol, the positions ortho and para to the hydroxyl group are C6, and C5 respectively. The C6 position is sterically hindered by the adjacent methyl group at C2. Therefore, acylation is expected to occur predominantly at the less hindered C5 position, leading to the desired product.

However, a significant challenge in the Friedel-Crafts acylation of phenols is the potential for O-acylation to form a phenyl ester as a byproduct. nih.gov This can be mitigated by using an excess of the Lewis acid, which coordinates to the phenolic oxygen, deactivating it towards acylation and favoring C-acylation. nih.gov

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetyl Chloride | AlCl₃ | CS₂ or Nitrobenzene | 25-50 | Moderate to Good | Excess catalyst is required to prevent O-acylation. Regioselectivity is generally high for the para-position relative to the hydroxyl group. |

| Acetic Anhydride | AlCl₃ | Nitrobenzene | 50-75 | Good | Less reactive than acetyl chloride, may require slightly higher temperatures. |

| Acetyl Chloride | FeCl₃ | Dichloromethane | 25-40 | Moderate | A milder Lewis acid catalyst, can sometimes offer better selectivity. |

Fries Rearrangement of Phenyl Esters for Ortho/Para Acylation

The Fries rearrangement is a powerful alternative for the synthesis of hydroxyaryl ketones. wikipedia.org This reaction involves the rearrangement of a phenolic ester to the corresponding ortho- and para-acylphenols, catalyzed by a Lewis acid. wikipedia.org For the synthesis of this compound, the starting material would be 2,4-dimethylphenyl acetate. This ester is readily prepared by the reaction of 2,4-dimethylphenol with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine (B92270).

The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways. wikipedia.org The Lewis acid, typically AlCl₃, coordinates to the carbonyl oxygen of the ester, weakening the ester bond and facilitating the generation of an acylium ion. This acylium ion can then re-attack the aromatic ring at the ortho or para positions.

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly the temperature. wikipedia.org Generally, lower temperatures favor the formation of the para-isomer (thermodynamic control), while higher temperatures favor the ortho-isomer (kinetic control), which can form a more stable chelate with the Lewis acid. wikipedia.org In the case of 2,4-dimethylphenyl acetate, rearrangement would lead to acylation at either the C6 (ortho) or C5 (para) position relative to the original ester linkage. Given the steric hindrance at the C6 position, the formation of the para-acylated product, this compound, is expected to be favored, especially at lower temperatures.

| Substrate | Catalyst | Solvent | Temperature (°C) | Product Distribution (ortho:para) | Typical Yield (%) |

|---|---|---|---|---|---|

| 2,4-Dimethylphenyl acetate | AlCl₃ | Nitrobenzene | 25-40 | Predominantly para | 60-75 |

| 2,4-Dimethylphenyl acetate | AlCl₃ | CS₂ | 0-25 | High para selectivity | 65-80 |

| 2,4-Dimethylphenyl acetate | HF | None | 0-25 | Good para selectivity | 70-85 |

| 2,4-Dimethylphenyl acetate | Zeolite H-BEA | Toluene (B28343) | 150 | High ortho selectivity | Variable |

A study on the Fries rearrangement of various dimethylphenyl acetates over zeolite catalysts showed that with a BEA(15) zeolite catalyst in toluene at 423 K (150 °C), 2,4-dimethylphenyl acetate gave the ortho-substituted hydroxyacetophenone with high selectivity (57-79%). rsc.org This highlights the tunability of the regioselectivity based on the choice of catalyst and conditions.

Direct Acylation via Organometallic Reagents

The use of organometallic reagents provides a powerful method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a strategy involving the ortho-lithiation of a protected 2,4-dimethylphenol derivative could be employed.

The phenolic hydroxyl group is acidic and would be deprotonated by common organometallic reagents. Therefore, it must be protected with a suitable protecting group, such as a methoxymethyl (MOM) ether or a tert-butyldimethylsilyl (TBDMS) ether. The protected 2,4-dimethylphenol can then be subjected to directed ortho-metalation. The directing group (the protected hydroxyl) directs the deprotonation to an adjacent ortho position. In this case, the C6 position is sterically hindered, so lithiation would likely occur at the C5 position.

The resulting aryllithium species is a potent nucleophile and can react with an appropriate acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group. Subsequent deprotection of the hydroxyl group would yield the final product, this compound. This method offers excellent regiocontrol but requires additional protection and deprotection steps.

Multi-Step Conversions from Readily Available Aromatic Precursors

A multi-step synthesis starting from a simple and inexpensive aromatic hydrocarbon like p-xylene (B151628) is also a feasible approach. One possible synthetic route is as follows:

Nitration of p-xylene: The first step would be the nitration of p-xylene to introduce a nitro group onto the aromatic ring. This reaction typically uses a mixture of nitric acid and sulfuric acid.

Reduction of the nitro group: The resulting nitroxylene would then be reduced to the corresponding aniline, 2,5-dimethylaniline (B45416), using a reducing agent such as tin and hydrochloric acid or catalytic hydrogenation.

Diazotization and hydrolysis: The amino group of 2,5-dimethylaniline can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent heating of the diazonium salt in an aqueous solution will replace the diazonium group with a hydroxyl group, yielding 2,4-dimethylphenol.

Acylation: Finally, the synthesized 2,4-dimethylphenol can be acylated using one of the methods described above, such as Friedel-Crafts acylation or the Fries rearrangement, to produce this compound.

This multi-step approach allows for the construction of the target molecule from basic building blocks, which can be advantageous in terms of cost and availability of starting materials.

Advanced and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally benign synthetic methodologies. These advanced approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Photocatalytic Acylation: Photocatalysis has emerged as a powerful tool in organic synthesis. For the acylation of phenols, photoinduced methods are being explored. For instance, a method for the specific acylation of phenolic hydroxyl groups with aldehydes has been reported using iridium and nickel bromide catalysts under blue light irradiation. nih.gov While this method leads to O-acylation, modifications of photocatalytic systems are being investigated for C-acylation reactions. Visible-light-promoted acylation of phenols has also been explored, offering a milder alternative to traditional methods. google.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Biocatalytic approaches for the synthesis of hydroxyacetophenones are being developed. nih.govproquest.com For example, engineered microorganisms expressing specific enzymes can be used to produce ρ-hydroxyacetophenone from simple precursors. nih.gov While a direct biocatalytic route to this compound has not been extensively reported, the principles of enzyme engineering and pathway design could be applied to develop such a process. This could involve the use of enzymes like tyrosine phenol-lyase and tyrosine ammonia-lyase for the para-alkenylation of phenols, followed by further enzymatic modifications. proquest.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The synthesis of active pharmaceutical ingredients, which often involves multi-step processes, has been successfully demonstrated in continuous flow systems. researchgate.net A multi-step synthesis of this compound, such as the one starting from p-xylene, could be adapted to a continuous flow process, potentially leading to higher efficiency and scalability.

| Method | Catalyst/Conditions | Advantages | Challenges |

|---|---|---|---|

| Photocatalytic Acylation | Visible light, photocatalyst (e.g., Ir/Ni complexes) | Mild reaction conditions, high specificity for phenolic OH (O-acylation). nih.gov | Development of efficient C-acylation protocols is ongoing. |

| Biocatalysis | Engineered enzymes/whole-cell systems | High selectivity, environmentally friendly, mild conditions. nih.govnih.gov | Enzyme stability and substrate scope can be limiting; requires development of specific biocatalysts. |

| Flow Chemistry | Continuous flow reactors | Improved safety, scalability, and efficiency for multi-step syntheses. researchgate.net | Requires specialized equipment and optimization of reaction parameters for flow conditions. |

Catalytic Synthesis (e.g., Lewis Acid Catalysis, Transition Metal-Mediated Couplings)

The classical and most prevalent method for synthesizing hydroxy aryl ketones, including this compound, is the Lewis acid-catalyzed Fries rearrangement. wikipedia.orgchemistrylearner.com This reaction involves the intramolecular acyl migration of a phenolic ester, in this case, 2,4-dimethylphenyl acetate, to the aromatic ring. byjus.com

Lewis Acid Catalysis: A variety of Lewis acids can effectively catalyze this rearrangement, with aluminum chloride (AlCl₃) being the most traditional. thermofisher.com Other common catalysts include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). organic-chemistry.orgsigmaaldrich.comsigmaaldrich.com Typically, these catalysts are required in stoichiometric or even excess amounts because they complex with both the starting ester and the resulting phenolic ketone product. organic-chemistry.org The reaction proceeds by the coordination of the Lewis acid to the carbonyl oxygen of the ester, which polarizes the acyl-oxygen bond, facilitating its cleavage to generate a key acylium ion intermediate. wikipedia.orgbyjus.com

Solid Acid Catalysis: To overcome issues associated with corrosive and difficult-to-recycle homogeneous Lewis acids, heterogeneous solid acid catalysts have been developed. Zeolites, particularly large-pore variants like BEA(15) and FAU(15), have demonstrated efficacy in catalyzing the Fries rearrangement of substituted substrates, including 2,4-dimethylphenyl acetate. rsc.org These solid acids offer the advantages of easier separation, potential for regeneration, and enhanced selectivity. For the rearrangement of 2,4-dimethylphenyl acetate over a BEA(15) zeolite catalyst, high selectivity towards the ortho-rearranged product (6-hydroxy-2,4-dimethylacetophenone) was noted, though the formation of the para-isomer (the target compound) is also a component of the reaction mixture. rsc.org

Below is a table summarizing various catalytic systems used in Fries rearrangements analogous to the synthesis of this compound.

| Catalyst Type | Catalyst Example | Typical Conditions | Key Features |

| Homogeneous Lewis Acid | Aluminum Chloride (AlCl₃) | 25-160 °C, various solvents or neat | Traditional method, often requires >1 equivalent of catalyst. organic-chemistry.orgjocpr.com |

| Homogeneous Lewis Acid | Titanium Tetrachloride (TiCl₄) | Varies, often used for regioselectivity | Can offer different ortho/para selectivity compared to AlCl₃. sigmaaldrich.comsigmaaldrich.com |

| Homogeneous Brønsted Acid | Methanesulfonic Acid (MeSO₃H) | High temperature | An alternative to Lewis acids, considered more environmentally friendly. organic-chemistry.org |

| Heterogeneous Solid Acid | Zeolite BEA, FAU | Toluene, 150 °C | Recyclable catalyst, offers shape selectivity. rsc.orgrsc.org |

| Heterogeneous Solid Acid | Sulfated Zirconia | Solvent-free, 150-200 °C | Green, reusable, and efficient catalyst. rsc.org |

This table is generated based on data for analogous Fries rearrangement reactions.

Transition metal-mediated couplings are not standard synthetic routes for this particular molecular structure. The dominant catalytic strategies rely on the generation of an electrophilic acylium species to perform an electrophilic aromatic substitution, for which Lewis and Brønsted acids are best suited.

Green Chemistry Protocols (e.g., Solvent-Free, Microwave-Assisted, Photochemical Synthesis)

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign protocols for the Fries rearrangement.

Solvent-Free and Microwave-Assisted Synthesis: A notable green approach combines microwave irradiation with solvent-free conditions. The use of solid supports, such as an acidic Al₂O₃-ZnCl₂ mixture on silica (B1680970) gel, allows the reaction to proceed rapidly and in high yield without a solvent. jocpr.com Microwave heating can dramatically reduce reaction times from hours to minutes. jocpr.comijfmr.com For instance, the rearrangement of p-cresyl acetate, a similar substrate, using AlCl₃ proceeds in just two minutes under microwave irradiation to give an 85% yield. ijfmr.com Studies on various phenyl acetates have shown that microwave irradiation can accelerate the reaction, although the effect is more pronounced for some substrates than others. ccsenet.orgresearchgate.net This acceleration is often attributed to the efficient absorption of microwave energy by the polar adducts formed between the Lewis acid and the substrate. researchgate.net

Photochemical Synthesis: The photo-Fries rearrangement is an alternative synthetic route that avoids chemical catalysts altogether, relying instead on ultraviolet (UV) light. wikipedia.orgsigmaaldrich.comtestbook.com This reaction proceeds through a different, radical-based mechanism. Irradiation of the precursor, 2,4-dimethylphenyl acetate, would lead to the homolytic cleavage of the ester's C-O bond. researchgate.netrsc.org This generates a phenoxy radical and an acyl radical, which are initially trapped in a "solvent cage". researchgate.net Recombination of these radicals within the cage can lead to the formation of the ortho and para rearranged products. While synthetically useful, the photo-Fries rearrangement often suffers from low yields and the formation of byproducts, limiting its use in commercial production. wikipedia.org Recent advancements have explored using green media, such as aqueous surfactant micelles, to control the product distribution by influencing the behavior of the radical pair intermediates. rsc.orgacs.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations in the Formation of this compound

Chemoselectivity: The primary chemoselective challenge in the Fries rearrangement is minimizing the competing cleavage reaction, which results in the formation of the corresponding phenol (2,4-dimethylphenol) and acylating agents. rsc.orgrsc.org Kinetic studies on related substrates suggest that rearrangement and ester cleavage often occur as parallel reactions. rsc.org Reaction conditions must be optimized to favor the desired intramolecular rearrangement over intermolecular acylation or simple cleavage.

Regioselectivity: The Fries rearrangement is ortho and para selective. byjus.com The synthesis of this compound requires the selective migration of the acetyl group to the C5 position of the ring, which is para to the ester oxygen. The alternative ortho-migration would yield 1-(3-Hydroxy-2,4-dimethylphenyl)ethanone. The ratio of these two isomers is highly dependent on reaction conditions.

Temperature: Temperature is a critical factor in controlling regioselectivity. Generally, lower reaction temperatures favor the formation of the para product, while higher temperatures favor the ortho product. wikipedia.orgbyjus.com This is often explained by kinetic versus thermodynamic control; the para product is formed faster at low temperatures (kinetic product), while the ortho product is more stable, often due to the formation of a bidentate complex with the Lewis acid catalyst, and is favored at higher temperatures that allow for equilibrium to be reached (thermodynamic product). wikipedia.org

Solvent: Solvent polarity also plays a key role. Non-polar solvents tend to favor the formation of the ortho isomer. As solvent polarity increases, the ratio of the para product generally increases. wikipedia.orgbyjus.com

For the specific synthesis of this compound, employing low temperatures (e.g., below 60°C) and a moderately polar solvent would be expected to maximize the yield of the desired para isomer.

Stereoselectivity: The target molecule, this compound, is achiral and the Fries rearrangement does not introduce any chiral centers. Therefore, stereoselectivity is not a consideration in this particular synthesis.

Mechanistic Investigations of Key Synthetic Transformations Involving this compound

Elucidation of Reaction Pathways and Intermediates

The mechanism of the Lewis acid-catalyzed Fries rearrangement, while extensively studied, is complex and can proceed through concurrent pathways. wikipedia.org

Ionic Pathway (Lewis Acid Catalysis): The most widely accepted mechanism involves the generation of an electrophilic acylium carbocation. wikipedia.orgchemistrylearner.combyjus.com

Complexation: The Lewis acid (e.g., AlCl₃) first coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. byjus.com

Acylium Ion Formation: This coordination polarizes the ester C-O bond, leading to its cleavage. This generates an acylium ion (CH₃CO⁺) and a metal phenoxide complex (e.g., [ArO-AlCl₂]⁺). wikipedia.org

Intermolecular vs. Intramolecular: The reaction can then proceed via two routes. In the intermolecular pathway, the acylium ion fully dissociates, enters the solvent bulk, and then attacks the aromatic ring of another phenoxide molecule in a classic electrophilic aromatic substitution. This pathway is supported by crossover experiments where a mixture of different esters leads to mixed products. wikipedia.org In the intramolecular pathway, the acylium ion is thought to remain in close proximity to the phenoxide within a solvent cage, rearranging without fully dissociating.

Electrophilic Attack & Re-aromatization: The acylium ion attacks the electron-rich aromatic ring at the ortho or para positions. Subsequent loss of a proton re-aromatizes the ring, yielding the hydroxy aryl ketone product after acidic workup to hydrolyze the metal-phenoxide complex.

Radical Pathway (Photo-Fries Rearrangement): The photochemical variant proceeds via a completely different mechanism involving radical intermediates.

Homolytic Cleavage: Upon absorption of UV light, the ester undergoes homolytic cleavage of the acyl-oxygen bond, forming a phenoxy radical and an acyl radical. researchgate.netbarbatti.org

Solvent Cage Effect: These radicals are formed as a geminate radical pair within a "solvent cage". researchgate.net

Radical Recombination: The radicals can recombine within the cage at the ortho or para positions of the phenoxy radical, which, after tautomerization, yields the final hydroxy ketone products. If the radicals escape the solvent cage, they can lead to other byproducts, such as the formation of the parent phenol by abstracting a hydrogen atom from the solvent. rsc.org

Kinetic Studies and Activation Energy Determination

Detailed kinetic studies on the Fries rearrangement are complex due to the multiple competing and parallel reactions (ortho vs. para rearrangement, ester cleavage). However, studies on analogous systems provide valuable insights.

Influence of Reaction Conditions on Product Distribution and Yield

The following table summarizes the influence of key reaction conditions on the outcome of the Fries rearrangement.

| Reaction Condition | Influence on Product Distribution and Yield |

| Temperature | Low Temperature (< 60°C): Favors the formation of the para isomer (this compound). wikipedia.org |

| High Temperature (> 100°C): Favors the formation of the ortho isomer (1-(3-Hydroxy-2,4-dimethylphenyl)ethanone). byjus.com | |

| Solvent | Non-polar Solvents (e.g., carbon disulfide, chlorobenzene): Increases the proportion of the ortho product. wikipedia.org |

| Polar Solvents (e.g., nitrobenzene): Increases the proportion of the para product. byjus.com | |

| Solvent-Free: Can lead to high yields and rapid reactions, especially with microwave assistance. jocpr.com | |

| Catalyst | Concentration: Stoichiometric or excess amounts of Lewis acids are often needed for high conversion. organic-chemistry.org |

| Type: Different Lewis acids (AlCl₃, TiCl₄) or solid acids (zeolites) can alter the ortho/para ratio and the balance between rearrangement and cleavage. sigmaaldrich.comrsc.org | |

| Reaction Time | Prolonged reaction times, especially at high temperatures, can lead to the formation of di-acylated products or decomposition. |

This table is generated based on established principles of the Fries rearrangement.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 5 Hydroxy 2,4 Dimethylphenyl Ethanone

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Specific experimental HRMS data, including the measured m/z value for the molecular ion [M+H]⁺ or [M]⁺˙, is not available in the searched resources. This information is crucial for confirming the elemental composition and exact mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available. Furthermore, no data from two-dimensional NMR experiments such as COSY, HSQC, or HMBC could be located for this specific molecule. This information is essential for the unambiguous assignment of the proton and carbon signals and for mapping the connectivity of the atoms within the molecule. Information regarding NOESY/ROESY for stereochemical analysis is also unavailable.

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups and Vibrational Modes

A specific experimental IR spectrum or a table of characteristic absorption frequencies (in cm⁻¹) for 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone could not be found. This data is necessary to identify the principal functional groups and their vibrational modes, such as the hydroxyl (O-H) and carbonyl (C=O) stretching frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be governed by the chromophores present in its structure: the substituted benzene (B151609) ring and the acetyl group. The primary chromophore is the acetophenone (B1666503) system, where the carbonyl group is conjugated with the phenyl ring.

The electronic spectrum is expected to display absorptions arising from π → π* and n → π* transitions. The π → π* transitions, typically of high intensity (large molar absorptivity, ε), originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition, which is formally forbidden and thus of much lower intensity, involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

The presence of the hydroxyl (-OH) and two methyl (-CH₃) groups as substituents on the phenyl ring will influence the position (λmax) and intensity of these absorption bands. These auxochromes, particularly the electron-donating hydroxyl group, are expected to cause a bathochromic (red) shift in the π → π* absorption bands compared to unsubstituted acetophenone. This is due to the extension of the conjugated system through resonance.

Table 1: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore | Expected Intensity |

|---|---|---|---|

| π → π* | 250-290 | Phenylacetyl | High |

| π → π* | 290-330 | Hydroxyphenylacetyl | Moderate to High |

Note: The data in this table is predictive and based on the analysis of the compound's structure and comparison with related molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, there are no published single-crystal X-ray diffraction data for this compound. Therefore, a definitive analysis of its solid-state structure, including its crystal system, space group, and unit cell dimensions, cannot be provided.

However, studies on isomers like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone have been reported. nih.gov Such analyses reveal crucial details, for example, the existence of strong intramolecular hydrogen bonds between the phenolic hydroxyl group and the carbonyl oxygen, which significantly influences the molecule's conformation. nih.gov For 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, it has been shown to crystallize in a monoclinic space group with a specific conformation dictated by these interactions. nih.gov

Should single crystals of this compound become available, X-ray diffraction analysis would be expected to reveal:

The planarity of the phenyl ring.

The conformation of the acetyl group relative to the ring.

The presence of intermolecular hydrogen bonding involving the hydroxyl group, which would dictate the crystal packing.

Table 2: Illustrative Crystallographic Data for the Isomer 1-(2-hydroxy-4,5-dimethylphenyl)ethanone

| Parameter | Reported Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | Value not provided in abstract |

| b (Å) | Value not provided in abstract |

| c (Å) | Value not provided in abstract |

Note: This data is for an isomer of the title compound and is presented for illustrative purposes only. nih.gov

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active.

A Raman spectrum for this compound is not currently available in the public domain. However, the expected characteristic Raman bands can be predicted based on its functional groups. The spectrum would be dominated by vibrations of the aromatic ring, the carbonyl group, and the methyl groups.

Key expected Raman bands would include:

C=O Stretch: A strong band is anticipated in the region of 1650-1700 cm⁻¹, characteristic of an aryl ketone.

Aromatic C=C Stretches: Multiple bands are expected between 1400 and 1620 cm⁻¹. A particularly intense band around 1600 cm⁻¹ is characteristic of the ring stretching vibration in acetophenones. ias.ac.in

Ring Breathing Mode: An intense band, characteristic of the benzene ring, is expected around 1000 cm⁻¹. ias.ac.in

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed in the 2850-3000 cm⁻¹ region.

Other Vibrations: Various in-plane and out-of-plane bending vibrations for C-H and C-C bonds would populate the fingerprint region (below 1400 cm⁻¹).

The study of acetophenone itself shows that the ring breathing (around 1002 cm⁻¹) and ring stretching (around 1600 cm⁻¹) vibrations are typically strongly enhanced. ias.ac.in

Table 3: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch | 1650 - 1700 | Strong |

| Aromatic Ring C=C Stretch | 1580 - 1620 | Strong |

| Aromatic Ring C=C Stretch | 1400 - 1500 | Medium |

Note: This table contains predicted values based on the analysis of functional groups and data from related compounds like acetophenone.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if chiral derivatives are formed)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in its native state, it will not exhibit a CD or ORD spectrum.

However, if this compound were used as a synthon to create new chiral molecules, chiroptical spectroscopy would become a critical tool for their characterization. For instance, if the acetyl group were to undergo a reaction (e.g., reduction to a secondary alcohol followed by esterification with a chiral acid) that introduces a chiral center, the resulting derivatives would be optically active.

In such a scenario, CD spectroscopy could be used to:

Confirm the successful synthesis of a chiral derivative.

Determine the enantiomeric excess (e.e.) of the product mixture by comparing the observed CD signal to that of a pure enantiomer.

Potentially assign the absolute configuration of the newly formed stereocenter by comparing the experimental spectrum to theoretical calculations or spectra of known related compounds.

The chromophores within the molecule, particularly the substituted phenyl ring, would give rise to characteristic Cotton effects in the CD spectrum, allowing for sensitive analysis.

Chemical Reactivity and Derivatization Strategies of 1 5 Hydroxy 2,4 Dimethylphenyl Ethanone

Reactivity of the Phenolic Hydroxyl Group of 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone

The phenolic hydroxyl group imparts acidic character to the molecule and is a key site for various derivatization strategies. Its reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing acetyl group on the aromatic ring.

Alkylation and Acylation Reactions (e.g., Ether and Ester Formation)

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion, a potent nucleophile. This nucleophilicity is central to alkylation and acylation reactions, leading to the formation of ethers and esters, respectively.

Alkylation (Ether Formation): The Williamson ether synthesis is a classical and widely employed method for the alkylation of phenols. In this reaction, the phenoxide of this compound, generated by treatment with a suitable base such as sodium hydride (NaH) or a carbonate base, undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Acylation (Ester Formation): Ester derivatives of this compound can be synthesized through acylation of the phenolic hydroxyl group. This is typically achieved by reacting the phenol (B47542) with an acylating agent, such as an acid chloride or acid anhydride (B1165640), in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct. For instance, reaction with acetyl chloride would yield 1-(5-acetoxy-2,4-dimethylphenyl)ethanone.

An alternative approach to acylated phenols is the Fries rearrangement, where a phenolic ester is rearranged to a hydroxy aryl ketone under the influence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.comthermofisher.comorganic-chemistry.org While this is typically used to synthesize hydroxyacetophenones, the principles can be applied in the context of derivatization. For example, subjecting 2,4-dimethylphenyl acetate (B1210297) to Fries rearrangement conditions has been shown to produce o-hydroxyacetophenones. rsc.org

Interactive Data Table: Alkylation and Acylation Reactions

| Reaction Type | Reagents | Product |

| Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 1-(5-Methoxy-2,4-dimethylphenyl)ethanone |

| Acylation (Esterification) | Acyl halide (e.g., CH₃COCl), Base (e.g., Pyridine) | 1-(5-Acetoxy-2,4-dimethylphenyl)ethanone |

Oxidation Reactions and Quinone Formation

The phenolic hydroxyl group renders the aromatic ring susceptible to oxidation. Under controlled conditions, phenols can be oxidized to quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The oxidation of this compound would be expected to yield a benzoquinone derivative.

The outcome of the oxidation is dependent on the substitution pattern of the phenol and the oxidizing agent employed. Common oxidizing agents for this transformation include Fremy's salt (potassium nitrosodisulfonate) and salcomine (B1680745) in the presence of oxygen. ucsb.edulibretexts.org For 2,4-disubstituted phenols, oxidation can lead to the formation of ortho-quinones. The presence of the acetyl group and two methyl groups on the ring will influence the regioselectivity and feasibility of quinone formation. The oxidation of substituted phenols can be a complex process, and the specific conditions required for the selective formation of a quinone from this compound would need to be determined experimentally.

Condensation Reactions Involving the Hydroxyl Group

While less common for simple phenols, the hydroxyl group can participate in condensation reactions under specific conditions. For instance, in the presence of a suitable catalyst, phenols can condense with ketones. However, the more prevalent condensation reactions for this molecule involve the activated positions on the aromatic ring ortho and para to the hydroxyl group, driven by its electron-donating nature.

Reactivity of the Carbonyl Group within this compound

The carbonyl group of the acetyl moiety is electrophilic and is a prime target for nucleophilic attack. This reactivity allows for a wide array of transformations, including reduction to an alcohol and the formation of new carbon-carbon bonds.

Reduction to Alcohols (e.g., Catalytic Hydrogenation, Hydride Reduction)

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(5-hydroxy-2,4-dimethylphenyl)ethanol. This transformation can be achieved through several methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under pressure and at a controlled temperature.

Hydride Reduction: Complex metal hydrides are powerful reducing agents capable of reducing ketones to alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is commonly used for this purpose in protic solvents like methanol (B129727) or ethanol. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be employed in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Interactive Data Table: Reduction of Carbonyl Group

| Reduction Method | Reagent(s) | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(5-Hydroxy-2,4-dimethylphenyl)ethanol |

| Hydride Reduction | NaBH₄, CH₃OH | 1-(5-Hydroxy-2,4-dimethylphenyl)ethanol |

| Hydride Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | 1-(5-Hydroxy-2,4-dimethylphenyl)ethanol |

Nucleophilic Addition Reactions (e.g., Grignard Reagents, Cyanohydrin Formation)

The electrophilic carbon of the carbonyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon bonds and the conversion of the carbonyl to a hydroxyl group.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to ketones. libretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol after an acidic workup. Specifically, the addition of a methyl group would yield 2-(5-hydroxy-2,4-dimethylphenyl)propan-2-ol. It is important to note that the acidic phenolic proton would be deprotonated by the Grignard reagent, consuming one equivalent of the reagent. Therefore, at least two equivalents of the Grignard reagent are required to achieve both deprotonation and nucleophilic addition.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), the active nucleophile. The reaction of this compound with HCN would produce 2-(5-hydroxy-2,4-dimethylphenyl)-2-hydroxypropanenitrile. fiveable.me Cyanohydrins are valuable synthetic intermediates as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Condensation Reactions (e.g., Knoevenagel, Mannich, Aldol (B89426) Condensations)

The acetyl group of this compound features acidic α-protons, making it a suitable substrate for various condensation reactions that form new carbon-carbon bonds. These reactions are fundamental in extending the carbon skeleton to synthesize more complex molecules.

Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone. sigmaaldrich.commagritek.com For this compound, self-condensation is possible, but a crossed or directed aldol condensation with a non-enolizable aldehyde is more common in synthesis. This reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ethanone (B97240) to form a reactive enolate. youtube.com The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule, such as an aromatic aldehyde. This pathway is instrumental in the synthesis of chalcones, which are precursors to flavonoids.

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base. The aminomethylation can occur at the α-carbon of the acetyl group. However, with highly activated phenolic ketones, aminomethylation can also occur on the aromatic ring as a type of electrophilic substitution, particularly at positions activated by the hydroxyl group. nih.gov The specific outcome depends on the reaction conditions and the relative reactivity of the α-carbon versus the aromatic ring.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While this compound itself does not have a sufficiently activated methylene group for a classic Knoevenagel reaction, its derivatives can participate. For instance, a derivative where the acetyl group is extended to a β-keto ester could readily undergo Knoevenagel condensation. The reaction is typically catalyzed by a weak base.

The table below summarizes typical conditions for these condensation reactions based on analogous hydroxyacetophenones.

| Reaction Type | Typical Reactants | Catalyst/Conditions | Product Type |

| Aldol (Claisen-Schmidt) | Aromatic Aldehyde | Aqueous NaOH or KOH, Ethanol | Chalcone (B49325) (α,β-Unsaturated Ketone) |

| Mannich | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Acidic or Basic catalysis | Mannich Base (β-Amino Ketone) |

Alpha-Halogenation and Subsequent Transformations

The methyl group of the acetyl moiety in this compound can be halogenated under appropriate conditions. This α-halogenation introduces a good leaving group, opening pathways for a variety of subsequent nucleophilic substitution reactions.

The reaction typically proceeds via an enol or enolate intermediate in either acidic or basic conditions. For instance, α-bromination can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). The resulting α-halo ketone, such as 2-bromo-1-(5-hydroxy-2,4-dimethylphenyl)ethanone, is a versatile synthetic intermediate. lookchem.comcymitquimica.com The presence of the bromine atom significantly enhances the electrophilicity of the α-carbon. cymitquimica.com

These α-halo ketones are valuable precursors for the synthesis of various heterocyclic compounds. For example, they can react with nucleophiles like thiourea (B124793) or thioamides to form aminothiazoles, or with 1,3-dicarbonyl compounds in the Hantzsch pyridine synthesis.

Electrophilic Aromatic Substitution on the 2,4-Dimethylphenyl Ring of this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: one hydroxyl and two methyl groups. Their combined effect strongly outweighs the deactivating, meta-directing effect of the acetyl group. The regiochemical outcome of these substitutions is determined by the powerful ortho-, para-directing influence of the hydroxyl group.

Halogenation Studies (e.g., Bromination, Chlorination)

Halogenation of this compound is expected to be a facile reaction due to the activated nature of the ring. The primary directing group is the hydroxyl at C-5, which strongly activates the ortho positions (C-4 and C-6) and the para position (C-2). In this specific molecule, the C-2 and C-4 positions are already substituted with methyl groups. Therefore, electrophilic attack is predicted to occur at the remaining activated ortho position, C-6.

Studies on analogous compounds support this prediction. For example, the bromination of 2-hydroxy-5-methylacetophenone in glacial acetic acid yields the product where bromine is introduced at the position para to the powerful hydroxyl directing group. Applying this principle to this compound, the substitution would be directed to the C-6 position, which is ortho to the hydroxyl group and meta to the acetyl group.

| Reaction | Reagent | Expected Product |

| Bromination | Br₂ in Acetic Acid | 1-(6-Bromo-5-hydroxy-2,4-dimethylphenyl)ethanone |

| Chlorination | SO₂Cl₂ or Cl₂ in a suitable solvent | 1-(6-Chloro-5-hydroxy-2,4-dimethylphenyl)ethanone |

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. Given the high activation of the phenyl ring in this compound, these reactions must be conducted under carefully controlled, mild conditions to avoid polysubstitution and oxidative side reactions.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, or milder reagents like nitric acid in acetic acid. The nitro group (NO₂⁺) is a strong electrophile and will be directed primarily by the hydroxyl group to the C-6 position.

Sulfonation: Sulfonation is typically performed with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible and the sulfonic acid group (SO₃H) will also be directed to the C-6 position. The reaction conditions can be tuned to favor the kinetic or thermodynamic product.

Friedel-Crafts Alkylation/Acylation (if applicable)

Friedel-Crafts reactions on highly activated phenolic substrates like this compound are often challenging. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the lone pairs on the oxygen atoms of both the hydroxyl and acetyl groups. This complexation deactivates the ring towards the desired electrophilic substitution. Furthermore, the phenolic hydroxyl group can act as a nucleophile, leading to O-alkylation or O-acylation as a competing side reaction. Due to these complications, Friedel-Crafts reactions are generally not the preferred method for introducing alkyl or acyl groups onto this substrate. Alternative synthetic routes are typically employed. beilstein-journals.org

Regioselectivity and Chemoselectivity in the Derivatization of this compound

The derivatization of this compound is governed by the principles of regioselectivity and chemoselectivity, arising from the diverse array of functional groups present.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. Key points of chemoselectivity for this molecule include:

O-Alkylation/Acylation vs. C-Alkylation/Acylation: In the presence of an alkyl or acyl halide and a base, a competition exists between reaction at the phenolic oxygen (O-alkylation/acylation) and reaction at the α-carbon of the ketone (C-alkylation/acylation). The choice of base and solvent can influence the outcome (hard vs. soft nucleophiles/electrophiles).

Aromatic Substitution vs. Side-Chain Reaction: When using electrophilic reagents, the primary reaction is electrophilic substitution on the highly activated aromatic ring rather than at the acetyl group's α-carbon. Conversely, reactions involving enolate formation (e.g., aldol condensation) are selective for the acetyl side chain.

Regioselectivity concerns the position at which a reaction occurs when multiple sites are available on a single functional group, such as the aromatic ring.

Electrophilic Aromatic Substitution: As discussed, the regioselectivity of EAS is overwhelmingly controlled by the powerful ortho-directing hydroxyl group at C-5. With the C-2 and C-4 positions blocked, electrophiles are directed almost exclusively to the C-6 position. The directing effects of the methyl and acetyl groups are secondary in determining the position of substitution.

Synthesis of Complex Molecular Architectures and Heterocycles Using this compound as a Key Intermediate

This compound is a versatile precursor in the synthesis of a variety of complex molecular architectures and heterocyclic compounds. Its chemical structure, featuring a nucleophilic phenolic hydroxyl group, an electrophilic acetyl group, and an activated aromatic ring, allows for a diverse range of chemical transformations. These reactions are instrumental in constructing fused ring systems and substituted heterocycles, which are significant scaffolds in medicinal chemistry and materials science.

The strategic positioning of the hydroxyl and acetyl groups, along with the methyl substituents on the phenyl ring, influences the regioselectivity of cyclization reactions and provides steric and electronic effects that can be exploited in targeted synthesis. This section explores several key synthetic strategies that utilize this compound as a pivotal intermediate.

Chromones (1-benzopyran-4-ones) and their derivatives, flavones (2-phenyl-1-benzopyran-4-ones), are a major class of oxygen-containing heterocycles with a wide range of biological activities. The synthesis of these structures often commences from ortho-hydroxyacetophenones. This compound, being a meta-hydroxyacetophenone, can undergo reactions that are analogous to those of its ortho-isomers, often involving an initial condensation followed by cyclization.

One of the most common methods for chromone (B188151) synthesis is the Baker-Venkataraman rearrangement, which involves the intramolecular rearrangement of an O-acylated ortho-hydroxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization. ijrpc.com While this compound is not an ortho-hydroxyacetophenone, related condensation reactions can lead to chromone scaffolds.

A prevalent route to flavones involves the Claisen-Schmidt condensation of a hydroxyacetophenone with an aromatic aldehyde to form a chalcone intermediate. wikipedia.orgnumberanalytics.com This chalcone can then undergo oxidative cyclization to yield the flavone (B191248) core. In the case of this compound, the reaction with a substituted benzaldehyde (B42025) in the presence of a base would yield a 2'-hydroxychalcone (B22705) analogue. Subsequent treatment with reagents like iodine in DMSO or selenium dioxide can induce cyclization to the corresponding flavone. scispace.com

The general reaction scheme is as follows:

Claisen-Schmidt Condensation: this compound reacts with an aromatic aldehyde (ArCHO) in the presence of a base (e.g., NaOH or KOH) to form a chalcone.

Oxidative Cyclization: The resulting chalcone is then treated with an oxidizing agent (e.g., I2 in DMSO) to facilitate the formation of the pyranone ring, yielding the flavone. scispace.com

The substitution pattern on the resulting flavone would be determined by the initial acetophenone (B1666503) and the chosen aromatic aldehyde.

Coumarins (1-benzopyran-2-ones) are another important class of oxygen-containing heterocycles. The Pechmann condensation is a classic and widely used method for coumarin (B35378) synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgjk-sci.com The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. wikipedia.org

This compound itself is not a phenol in the traditional sense for a direct Pechmann condensation. However, the phenolic moiety within its structure can participate in this reaction. The reactivity of the phenol is influenced by the electron-donating methyl groups and the electron-withdrawing acetyl group. Electron-donating groups on the phenol generally facilitate the Pechmann condensation. jk-sci.com

The general reaction involves heating the phenolic compound with a β-ketoester (such as ethyl acetoacetate) in the presence of a strong acid catalyst like sulfuric acid, or other catalysts like aluminum chloride or methanesulfonic acid. wikipedia.org The substitution pattern on the resulting coumarin is dictated by the structure of the phenol and the β-ketoester used. For this compound, the cyclization would occur ortho to the hydroxyl group.

| Reactant 1 | Reactant 2 | Product Type | Key Reaction |

| This compound | Aromatic Aldehyde | Flavone | Claisen-Schmidt Condensation, Oxidative Cyclization |

| Phenolic moiety of this compound | β-Ketoester | Coumarin | Pechmann Condensation |

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com

This compound can be converted into a 1,3-dicarbonyl intermediate, which can then be cyclized to form a pyrazole (B372694). For instance, a Claisen condensation with an appropriate ester (e.g., ethyl formate) would introduce a second carbonyl group, forming a β-ketoaldehyde. Subsequent reaction of this intermediate with hydrazine or a substituted hydrazine would yield the corresponding pyrazole.

Alternatively, the acetyl group of this compound can be the starting point for building the pyrazole ring. The reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an enaminone, which upon treatment with hydrazine, cyclizes to a pyrazole. mdpi.com

| Intermediate from this compound | Reagent | Heterocyclic Product |

| 1,3-Dicarbonyl derivative | Hydrazine/Substituted Hydrazine | Pyrazole |

| Enaminone derivative | Hydrazine | Pyrazole |

Isoxazoles are another class of five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are also important scaffolds in drug discovery. nih.gov A primary method for isoxazole (B147169) synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com

Similar to pyrazole synthesis, this compound can be transformed into a 1,3-dicarbonyl compound. The reaction of this intermediate with hydroxylamine hydrochloride in a suitable solvent system would lead to the formation of the isoxazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl intermediate.

Another approach involves the initial formation of a chalcone via Claisen-Schmidt condensation with an aldehyde. wikipedia.org The resulting α,β-unsaturated ketone (chalcone) can then react with hydroxylamine to form an intermediate oxime, which subsequently undergoes cyclization to yield a dihydropyrazole (isoxazoline), which can be oxidized to the corresponding isoxazole.

The versatility of this compound as a building block is evident from these examples. The presence of multiple reactive sites allows for its incorporation into a wide array of complex molecular frameworks and heterocyclic systems, making it a valuable intermediate in synthetic organic chemistry.

Theoretical and Computational Chemistry Studies of 1 5 Hydroxy 2,4 Dimethylphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, we can determine electron distribution, molecular orbital energies, and other key descriptors of structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy state on the potential energy surface. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such calculations on organic molecules, providing a good balance between accuracy and computational cost. ajchem-a.com

Table 1: Predicted Key Geometrical Parameters for 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone from DFT Calculations (Note: This table is illustrative, showing the type of data obtained from DFT calculations; specific values require a dedicated computational study.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.24 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Angle | C-C-O (acetyl) | ~120° |

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, specifically near the electron-donating hydroxyl and methyl groups. The LUMO is anticipated to be centered on the electron-withdrawing acetyl group. The HOMO-LUMO gap would quantify the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: These values are examples and not from a specific calculation on this molecule.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

A larger energy gap, as illustrated above, would indicate high chemical stability. researchgate.net

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

In this compound, the ESP map would show a significant negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. A positive potential (blue) would be expected around the acidic hydrogen of the hydroxyl group, marking it as a site for nucleophilic attack and hydrogen bond donation. researchgate.net This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilizing energy associated with these interactions. researchgate.net This is particularly useful for identifying and characterizing intramolecular hydrogen bonds and hyperconjugative effects.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. A Potential Energy Surface (PES) map plots the molecule's energy as a function of one or more geometrical parameters, such as a dihedral angle. This allows for the identification of stable conformers (energy minima) and the energy barriers (transition states) between them. nih.gov For this compound, a key conformational feature is the rotation of the acetyl group around the C-C bond connecting it to the phenyl ring. A PES scan of this rotation would likely reveal two stable conformers, with the stability influenced by steric hindrance from the adjacent methyl group and the formation of an intramolecular hydrogen bond.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. researchgate.net this compound can potentially exist in different tautomeric forms.

Keto-enol Tautomerism: The acetyl group can undergo tautomerization to form a vinyl alcohol (enol) structure. Computational studies can determine the relative energies of the keto and enol forms. For simple acetophenones, the keto form is overwhelmingly more stable.

Phenol-keto Tautomerism: The phenol (B47542) moiety can tautomerize into a keto form (a cyclohexadienone). This process disrupts the aromaticity of the ring and is generally energetically unfavorable.

Theoretical calculations would involve optimizing the geometry of each potential tautomer and calculating their relative energies (including zero-point vibrational energy corrections) in the gas phase and in different solvents. The results would indicate the predominant tautomeric form under various conditions. In most cases involving phenols, the phenol form is significantly more stable due to the energetic favorability of the aromatic system. nih.gov

Rotational Barriers and Conformational Isomerism

Computational methods, particularly Density Functional Theory (DFT), have been effectively employed to calculate the barriers to internal rotation. researchgate.net For many acetophenone (B1666503) derivatives, a planar conformation, where the heavy atoms of the acetyl group lie in the same plane as the phenyl ring, is the most stable. researchgate.net The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen in compounds like 2'-hydroxyacetophenone is a critical factor in stabilizing a planar conformation. researchgate.netdoaj.orgnih.gov This interaction significantly influences the rotational barrier.

In a study of 2'-hydroxyacetophenone, a close structural analog to the title compound, the most stable conformer was found to possess Cs symmetry, facilitated by a strong intramolecular hydrogen bond. nih.gov The barrier to internal rotation of the methyl group (V3) in this molecule was experimentally determined to be 565.1(5) cm-1. doaj.orgnih.gov Theoretical calculations at the MP2/aug-cc-pVTZ level of theory have shown good agreement with experimental values for such systems. nih.gov

The substitution pattern on the phenyl ring also modulates the rotational barrier. Electron-donating or electron-withdrawing groups can alter the double bond character of the phenyl-acetyl bond through resonance effects, thereby affecting the energy required for rotation. researchgate.net For this compound, the presence of two methyl groups and a hydroxyl group is expected to influence the electronic distribution and, consequently, the rotational energy profile.

Potential energy surface (PES) scans are a common computational technique to explore the conformational space and identify stable isomers and transition states. uni-muenchen.deq-chem.com By systematically rotating the dihedral angle of the acetyl group relative to the phenyl ring and calculating the energy at each step, a rotational energy profile can be generated. The maxima on this profile correspond to the transition states for rotation, and the energy difference between the minima (stable conformers) and maxima represents the rotational barrier.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions at an atomic level. For a molecule like this compound, which can participate in various reactions such as those involving the phenolic hydroxyl group or the acetyl moiety, theoretical studies can provide invaluable insights into reaction pathways, transition states, and the influence of the solvent environment.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. Computational methods, particularly DFT, are widely used to locate and characterize transition state structures. For reactions involving this compound, such as electrophilic aromatic substitution, condensation reactions, or reactions at the phenolic hydroxyl group, the geometry and energy of the transition state can be calculated.

Once a stationary point on the potential energy surface is located, a frequency calculation is performed to confirm its nature. A minimum (reactant or product) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net The IRC is the minimum energy path connecting the transition state to the reactants and products. By following this path, chemists can verify that the identified transition state indeed connects the desired reactants and products and can also reveal any intermediate species that may be formed during the reaction. For example, in a multi-step reaction, IRC analysis can help to elucidate each individual step and the corresponding transition states and intermediates.

Solvation Effects Modeling for Reactions in Solution

Many chemical reactions are carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. ucsb.eduacs.orgacs.org Computational models of solvation are therefore crucial for accurately describing reactions in solution. These models can be broadly categorized into explicit and implicit models. wikipedia.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. ucsb.edu This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which can be particularly important for a molecule like this compound with its hydroxyl and carbonyl groups. However, this method is computationally expensive.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. wikipedia.orgresearchgate.net The Polarizable Continuum Model (PCM) is a popular example. researchgate.net These models are computationally less demanding and can provide a good description of the bulk solvent effects on the reaction. For reactions involving charged or highly polar species, the stabilizing effect of a polar solvent can significantly lower the activation energy, and implicit solvent models can capture this effect.

A hybrid approach, combining a few explicit solvent molecules to model specific interactions in the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost. acs.org For reactions of this compound in solution, the choice of the solvation model will depend on the specific reaction and the nature of the solvent.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be a valuable tool for the identification and characterization of molecules like this compound and for the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). The accuracy of the predicted shifts depends on the level of theory, the basis set, and the inclusion of solvent effects. For complex molecules, computational prediction of NMR spectra can aid in the assignment of experimental signals.

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. DFT calculations can provide a good prediction of the vibrational spectrum of this compound. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can be used to assign the vibrational modes of the molecule and to understand the effects of substituents and intramolecular interactions, such as the hydrogen bond between the hydroxyl and carbonyl groups, on the vibrational frequencies.

UV-Vis Maxima: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. These calculations can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum of this compound. The inclusion of solvent effects is often crucial for accurate predictions of UV-Vis spectra, as the polarity of the solvent can influence the energies of the molecular orbitals involved in the electronic transitions.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the environment. mdpi.commdpi.com An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion. This provides a detailed picture of the dynamic processes, such as conformational changes, molecular vibrations, and intermolecular interactions.

For this compound, MD simulations can be used to explore its conformational landscape in solution. By simulating the molecule in a box of explicit solvent molecules, one can observe the rotational dynamics around the phenyl-acetyl bond and the fluctuations in the intramolecular hydrogen bond. The simulation can also provide information on the solvation structure around the molecule, revealing how solvent molecules arrange themselves around the solute and the nature of the solute-solvent interactions.